molecular formula C12H10S B1677679 Diphenyl sulfide CAS No. 139-66-2

Diphenyl sulfide

Cat. No. B1677679
CAS RN: 139-66-2
M. Wt: 186.27 g/mol
InChI Key: LTYMSROWYAPPGB-UHFFFAOYSA-N
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Description

  • Diphenylsulfone (C12H10O2S), with a melting point of 125-129°C, is a white crystalline compound.
  • It’s also known by other names such as diphenyl sulphone, 1,1’-sulfonylbisbenzene, and phenyl sulphone.
  • Commonly used in organic synthesis, it serves as a plasticizer and acaricide (used to kill mites).
  • Diphenylsulfone is soluble in hot ethanol, ether, and benzene, but only slightly soluble in hot water.
  • Scientific Research Applications

  • Mechanism of Action

    • Detailed mechanisms remain elusive due to limited research. Further studies are needed to understand its molecular targets and pathways.
  • Safety and Hazards

    Diphenyl sulfide is harmful if swallowed and causes skin and eye irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

    Future Directions

    The future of Diphenyl sulfide seems promising. It is being used in new battery technologies beyond lithium-ion battery . Also, it has potential applications in the field of solar cell efficiency materials .

    Biochemical Analysis

    Biochemical Properties

    Diphenyl sulfide plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo oxidation reactions, where it can be converted to diphenyl sulfoxide and diphenyl sulfone . These oxidation reactions are often catalyzed by enzymes such as cytochrome P450 monooxygenases. This compound can also interact with other biomolecules, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can influence the compound’s reactivity and its role in biochemical pathways.

    Cellular Effects

    This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and disrupting normal cellular functions .

    Molecular Mechanism

    The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can undergo oxidation to form diphenyl sulfoxide and diphenyl sulfone . These oxidation products can have different biological activities and may contribute to the long-term effects of this compound on cellular function. In in vitro and in vivo studies, prolonged exposure to this compound can lead to cumulative effects on cellular processes and overall cell health .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. Toxic or adverse effects at high doses can include liver and kidney damage, as well as disruptions in normal metabolic processes .

    Metabolic Pathways

    This compound is involved in various metabolic pathways, including its oxidation to diphenyl sulfoxide and diphenyl sulfone . These oxidation reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases. This compound can also interact with other metabolic enzymes, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of certain enzymes involved in the detoxification of xenobiotics, leading to the accumulation of toxic metabolites .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich compartments . Additionally, this compound can interact with transporters and binding proteins, which can facilitate its uptake and distribution within cells. These interactions can influence the localization and accumulation of this compound in specific tissues and cellular compartments .

    Subcellular Localization

    The subcellular localization of this compound can affect its activity and function. This compound can localize to specific compartments or organelles within cells, such as the endoplasmic reticulum, mitochondria, and lysosomes . This localization can be influenced by targeting signals and post-translational modifications that direct this compound to specific subcellular sites. The activity of this compound can be modulated by its localization, as it may interact with different biomolecules and participate in distinct biochemical pathways depending on its subcellular distribution .

    Preparation Methods

  • Chemical Reactions Analysis

    • Diphenylsulfone undergoes various reactions:
      • Oxidation: It can be oxidized to the sulfoxide using hydrogen peroxide.
      • Other reactions: Further investigations are needed to explore its reactivity with specific reagents and conditions.
  • Comparison with Similar Compounds

    • Diphenylsulfone’s uniqueness lies in its structure and properties.
    • Similar compounds include diphenyl sulfide (C12H10S) and other sulfones.

    properties

    IUPAC Name

    phenylsulfanylbenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LTYMSROWYAPPGB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)SC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H10S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    59371-97-0
    Record name Benzene, 1,1′-thiobis-, homopolymer
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    DSSTOX Substance ID

    DTXSID8044383
    Record name Diphenyl sulfide
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    Molecular Weight

    186.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Colorless nearly odorless liquid; [Merck Index] Unpleasant odor; [Alfa Aesar MSDS]
    Record name Phenyl sulfide
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    CAS RN

    139-66-2
    Record name Diphenyl sulfide
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    Record name Phenyl sulfide
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    Record name Benzene, 1,1'-thiobis-
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    Record name Diphenyl sulfide
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    Record name Diphenyl sulphide
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    Record name DIPHENYL SULFIDE
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    Synthesis routes and methods I

    Procedure details

    2.2 g of thiophenol and 2.8 g of potassium carbonate were added to 50 ml of N,N-dimethylformamide, and with stirring at about 20° C., 13.0 g of polyprenylbromide of general formula (II) in which n is 15 and A2 is Br was added dropwise. After the addition, the mixture was stirred overnight at room temperature. The reaction mixture ws poured into about 100 ml of water and extracted with hexane. The hexane layer was washed with a 10% aqueous solution of sodium hydroxide and water, and then dried over anhydrous magnesium sulfate. The hexane was distilled off to give a yellow liquid. The yellow liquid was purified by silica gel column chromatography using methylene chloride as an eluent to give 8.6 g of a slghtly yellow liquid. The NMR analysis of this liquid showed that a signal (doublet, δ=3.91) assigned to --CH2Br of the starting polyprenyl bromide disappeared, and a signal (doublet, δ=3.47) assigned to --CH2S-- and a signal (multiplet, δ= 7.05-7.32) assigned to --SC6H5 newley appeared. The FD-MASS analysis gave m/e=1334.
    Quantity
    2.2 g
    Type
    reactant
    Reaction Step One
    Quantity
    2.8 g
    Type
    reactant
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    Quantity
    50 mL
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ( II )
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    0 (± 1) mol
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    A2
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    0 (± 1) mol
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    100 mL
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    Synthesis routes and methods II

    Procedure details

    A mixture of bis(dineophyl-orthotrifluoromethylphenyltin)oxide (6.0 g, 5.6 mmol) prepared in Example 6, thiophenol (1.2 g, 11.2 mmol) and toluene (40 g) was treated with the procedure described in Example 7. The product was recrystallized from n-hexane to obtain 5.2 g of dineophylorthotrifluoromethylphenyltin phenylsulfide as a white solid.
    [Compound]
    Name
    bis(dineophyl-orthotrifluoromethylphenyltin)oxide
    Quantity
    6 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.2 g
    Type
    reactant
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    Quantity
    40 g
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods III

    Procedure details

    2.2 g of thiophenol and 2.8 g of potassium carbonate were added to 50 ml of dimethylformamide and, with stirring at about 20° C., 13.0 g of polyprenyl bromide of general formula (II) in which n=15 and A=Br were added dropwise. After the addition, the mixture was stirred overnight at room temperature. The reaction mixture was poured into about 100 ml of water and extracted with hexane. The hexane layer was washed with a 10% aqueous solution of sodium hydroxide and water, and then dried over anhydrous magnesium sulfate. The hexane was distilled off to give a yellow liquid. The yellow liquid was purified by silica gel column chromatography using methylene chloride as the eluent to give 8.6 g of a slightly yellow liquid. NMR analysis of this liquid showed that a signal (doublet, δ=3.91) assignable to --CH2Br of the starting polyprenyl bromide had disappeared and a signal (doublet, δ=3.47) assignable to --CH2S-- and a signal (multiplet, δ=7.05- 7.32) assignable to --SC6H5 had newly appeared. FD-MASS analysis gave m/e=1334.
    Quantity
    2.2 g
    Type
    reactant
    Reaction Step One
    Quantity
    2.8 g
    Type
    reactant
    Reaction Step One
    Quantity
    50 mL
    Type
    reactant
    Reaction Step One
    Quantity
    13 g
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    ( II )
    Quantity
    0 (± 1) mol
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    reactant
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    0 (± 1) mol
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    Reaction Step Three
    Name
    Quantity
    100 mL
    Type
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    Reaction Step Four

    Synthesis routes and methods IV

    Procedure details

    A soltuion of 3 g(19.4 mmol) of 5-chlorovaleryl chloride in 15 ml of anhydrous THF was added dropwise with vigorous stirring over 15 min. under nitrogen, to a solution of ethylmagnesium bromide (15 mL of 3M in ether) in 15 mL of anhydrous THF at -5° C. The reaction was allowed to warm up to room temperature and stirred for 2 hours. After cooling the mixture to 0° C. it was quenched with diluted hydrochloric acid. The mixture was extracted with ether, washed with water, dried over anh. MgSO4, filtered and evaporated. The residue was flash chromatographed through silicagel in CH2Cl2 to give 2.7 g (84%) of the chloroalcohol as a colorless liquid (5-hydroxy-5-ethyl-heptyl chloride). To a stirred solution of 1.32 g (10 mmol) of thiophenol and 1.32 g (11.3 mmol) of potassium tret.-butoxide was added 1.5 g (10 mmol) of the heptyl chloride as prepared above in 5 ml of anhydrous dimethyl formamide. The reaction mixture was stirred at room temperature overnight and extracted with dichloromethane. The organic layer was washed with 10% sodium carbonate solution and water and dried (MgSO4). Solvents were removed in vacuo and the crude oil was purified by silica gel chromatography with hexane-ethyl acetate to give the corresponding phenyl-sulfide (1.9 g) as a colorless oil. This sulfide was then dissolved in 30 mL of dry dichloromethane and 3.0 g (80-85%) of 3-chloroperbenzoic acid was added in portions with stirring and occasional cooling. The reaction mixture was stirred for 2 hrs, and quenched with 10% sodium bicarbonate. The combined organic extracts were washed with aqueous sodium sulfite and brine and dried (MgSO4). The solvents was removed in vacuo and the crude oil was purified by silica gel flash chromatography using hexane-ethyl acetate to afford the pure sulfone (1.4 g) as a colorless liquid. Calcd for C15H24O3S C, 63.34; H, 8.51; S, 11.27; Found: C,63.36; H, 8.61; S, 11.23. 1.0 g N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane was added to 560 mg of the above hydroxysulfone in 1 mL of anhydrous pyridine and the mixture stirred under nitrogen at 60° C. for 3 h. After evaporation of the pyridine under reduced pressure the crude product was flash chromatographed on a silica gel column with hexane followed by 9:1 hexane-ethyl acetate to give the pure hydroxy-protected sulfone (0.62 g). Calcd for C18H32O3SSI C, 60.62; H, 9.05; S 8.99 Found C, 60.73, H, 9.22; S, 8.88%, 1H NMR (CDCl3) δ 0.058 (9H,s,Si--(CH3)3) 3.07-3.12 (2H,m, 7-H) 7.57 (2H, t, J=6.8 Hz, Ar H metal) 7.65 (1 H,t, J=6.8 Hz, Ar H para) 7.92 (2H,d J=6.8 Hz,Ar H, Ortho).
    Quantity
    1.32 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.32 g
    Type
    reactant
    Reaction Step Two
    Name
    butoxide
    Quantity
    0 (± 1) mol
    Type
    reactant
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    Quantity
    1.5 g
    Type
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    Quantity
    5 mL
    Type
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    Reaction Step Four

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Diphenyl sulfide
    Reactant of Route 2
    Diphenyl sulfide
    Reactant of Route 3
    Diphenyl sulfide
    Reactant of Route 4
    Reactant of Route 4
    Diphenyl sulfide
    Reactant of Route 5
    Reactant of Route 5
    Diphenyl sulfide
    Reactant of Route 6
    Reactant of Route 6
    Diphenyl sulfide

    Q & A

    Q1: What is the molecular formula and weight of diphenyl sulfide?

    A1: this compound has the molecular formula (C6H5)2S and a molecular weight of 186.27 g/mol. []

    Q2: What spectroscopic data is available for characterizing this compound?

    A2: this compound can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy: 1H and 13C NMR spectra can verify the structure and distinguish isomers. []* Mass Spectrometry: Mass spectra provide information about the degree of chlorination in polychlorinated diphenyl sulfides. []* X-ray Photoelectron Spectroscopy (XPS): XPS provides insights into the bonding of this compound to copper surfaces. []* Sulfur K-Edge X-ray Absorption Spectroscopy: This technique, combined with density functional theory calculations, elucidates the electronic structure and conformation of this compound. []

    Q3: Is this compound compatible with copper? What factors influence their interaction?

    A3: this compound interacts differently with copper depending on the oxidation state of the copper:* Unoxidized Copper: Diphenyl disulfide reacts with unoxidized copper to form a copper phenyl mercaptide. []* Oxidized Copper: this compound does not react directly with oxidized copper but can displace oxygen from the surface, also forming a mercaptide. []

    Q4: How does this compound behave in high-temperature reactions relevant to coal processing?

    A4: this compound has been used as a model compound to study sulfur removal from coal:* Desulfurization: Reducing systems like CO-H2O, formic acid, H2, and tetralin can remove sulfur from this compound at high temperatures. []* Hydrogen Sulfide Effect: H2S enhances this compound cleavage but increases sulfur content in the resulting products. []

    Q5: Can this compound be oxidized catalytically? What factors influence the reaction?

    A5: Yes, this compound can be oxidized in various catalytic systems:

    • TiO2 Photocatalysis: TiO2 photocatalysts, under UV irradiation and in the presence of oxygen, can oxidize this compound to diphenyl sulfoxide and diphenyl sulfone. [, ]
    • (Salen)manganese(III) Complexes: These complexes, in conjunction with sodium hypochlorite, catalyze the oxidation of diphenyl sulfides to their corresponding sulfoxides. The reaction rate is influenced by substituents on both the sulfide and the salen ligand. []
    • Molybdenum Peroxo Complexes: MoO(O2)2*HMPT oxidizes this compound to both sulfoxide and sulfone via consecutive third-order kinetics. The reaction rate is influenced by the concentrations of molybdenum, tert-butyl hydroperoxide, and this compound/sulfoxide. []

    Q6: Have computational methods been used to study this compound?

    A6: Yes, computational chemistry plays a role in understanding this compound:* Density Functional Theory (DFT): DFT calculations, combined with sulfur K-edge X-ray absorption spectroscopy, have been used to investigate the electronic structure and conformational preferences of this compound. []* Molecular Modeling: This technique has been used to study the binding of this compound derivatives to the enzyme trypanothione reductase, providing insights into their inhibitory activity. []

    Q7: How do structural modifications of this compound affect its biological activity?

    A7: Structural modifications significantly impact the biological activity of this compound:* Quaternization: Converting this compound analogs of chlorpromazine into quaternary ammonium salts substantially increases their inhibitory potency against trypanothione reductase, a crucial enzyme for certain parasites. []* N-Acylation: Introducing N-acyl groups to 2-amino-4-chlorophenyl phenyl sulfide leads to mixed inhibition of trypanothione reductase. []* Substituent Effects on Oxidation: Electron-withdrawing groups on the phenyl rings of this compound generally decrease the rate of oxidation, while electron-donating groups have the opposite effect. This is observed in various oxidation systems, including those using (salen)manganese(III) complexes and tert-butyl hydroperoxide. [, ]

    Q8: What is known about the toxicity of this compound?

    A8: While this Q&A focuses on the scientific aspects, toxicological information for this compound can be found in relevant safety data sheets and toxicological databases. It is crucial to consult these resources for comprehensive safety information.

    Q9: What is the environmental impact of this compound?

    A9: Diphenyl sulfides, particularly polychlorinated derivatives, have been detected in environmental samples like pulp mill effluent and incinerator stack gases, highlighting their potential for environmental contamination. [] Further research is needed to fully understand the persistence, bioaccumulation, and toxicity of this compound and its derivatives in the environment.

    Q10: What analytical techniques are used to study this compound and its reactions?

    A10: Various analytical methods are employed to characterize this compound and monitor its reactions, including:* Gas Chromatography (GC): GC, coupled with FID or MS detectors, allows for the separation and quantification of this compound and its reaction products. This technique is frequently used in studies investigating the oxidation and degradation of this compound. [] * High-Performance Liquid Chromatography (HPLC): HPLC is valuable for separating and analyzing this compound, its oxidized derivatives (sulfoxide and sulfone), and other compounds in complex mixtures. []* Thin-Layer Chromatography (TLC): TLC offers a rapid and convenient method for identifying this compound, diphenyl disulfide, and thianthrene in reaction mixtures. []

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